molecular formula C13H12INO4 B8552646 ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate

ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate

Cat. No.: B8552646
M. Wt: 373.14 g/mol
InChI Key: DLVHGGOPTXQVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 2-iodoaniline, and methyl iodide.

    Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with 2-iodoaniline in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the quinoline ring structure.

    Methylation: The resulting compound is then methylated using methyl iodide in the presence of a base, such as potassium carbonate, to introduce the methyl group at the 1-position.

    Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents, such as sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.

    Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base, such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic and optical characteristics.

    Pharmaceutical Industry: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 4-hydroxy-6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 4-hydroxy-6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate is unique due to the presence of the iodine atom at the 6-position and the methyl group at the 1-position. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H12INO4

Molecular Weight

373.14 g/mol

IUPAC Name

ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate

InChI

InChI=1S/C13H12INO4/c1-3-19-13(18)10-11(16)8-6-7(14)4-5-9(8)15(2)12(10)17/h4-6,16H,3H2,1-2H3

InChI Key

DLVHGGOPTXQVST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)I)N(C1=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Iodo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione. To a stirred solution of 5-iodo-2-(methylamino)benzoic acid (10 g, 36 mmol), sodium carbonate (4 g, 36 mmol) and water (130 mL, 7218 mmol), cooled to 0° C., was slowly added, via addition funnel, a 2M phosgene (18 mL, 36 mmol) solution in toluene. After 2 hours, the precipitated product was isolated by filtration. The solids were washed with 100 mL of water, 150 mL of a 1:1 mixture of EtOH and ether, 100 mL of ether, and dried under vacuum to give the title compound.
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